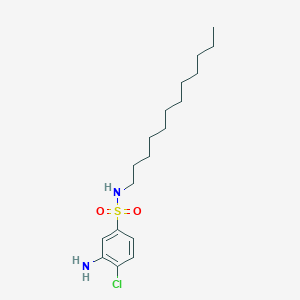

3-amino-4-chloro-N-dodecylbenzenesulfonamide

説明

2. 製法

合成ルートと反応条件

3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミドの合成には、通常、以下の手順が含まれます。

ニトロ化: 出発物質である4-クロロベンゼンスルホンアミドは、ニトロ化されて3位にニトロ基が導入されます。

還元: ニトロ基は、その後、パラジウム炭素などの触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元されます。

アルキル化: 得られた3-アミノ-4-クロロベンゼンスルホンアミドは、その後、炭酸カリウムなどの塩基の存在下でドデシルブロミドでアルキル化され、ドデシル鎖が導入されます.

工業的製造方法

3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミドの工業的製造方法は、同様の合成ルートに従いますが、大規模生産に最適化されています。 これには、ニトロ化と還元工程の連続フロー反応器の使用と、最終工程の大規模アルキル化反応器の使用が含まれます.

3. 化学反応解析

反応の種類

3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミドは、以下の化学反応を起こします。

酸化: アミノ基は、過マンガン酸カリウムなどの酸化剤を使用してニトロ基に酸化できます。

還元: ニトロ基は、水素ガスとパラジウム炭素などの還元剤を使用してアミノ基に還元できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: パラジウム炭素の存在下での水素ガス。

生成される主要な生成物

酸化: 3-ニトロ-4-クロロ-N-ドデシルベンゼンスルホンアミド。

還元: 3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミド。

置換: 使用した求核剤に応じて、様々な置換誘導体.

4. 科学研究における用途

3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミドは、いくつかの科学研究で用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗真菌作用の潜在的な可能性について調査されています。

医学: 新しい医薬品の開発における潜在的な用途について探求されています。

産業: 特殊化学品や材料の製造に使用されます.

特性

CAS番号 |

51959-15-0 |

|---|---|

分子式 |

C18H31ClN2O2S |

分子量 |

375.0 g/mol |

IUPAC名 |

3-amino-4-chloro-N-dodecylbenzenesulfonamide |

InChI |

InChI=1S/C18H31ClN2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-24(22,23)16-12-13-17(19)18(20)15-16/h12-13,15,21H,2-11,14,20H2,1H3 |

InChIキー |

YJEAWHPBZBWNSC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-dodecylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation reactors for the final step .

化学反応の分析

Types of Reactions

3-amino-4-chloro-N-dodecylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-nitro-4-chloro-N-dodecylbenzenesulfonamide.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-amino-4-chloro-N-dodecylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

6. 類似化合物の比較

類似化合物

スルファメタジン: 獣医学で広く使用されているスルホンアミド系薬剤。

スルファジアジン: トキソプラズマ症の治療にピリメタミンと組み合わせて使用されます。

スルファメトキサゾール: 細菌感染症の治療に、トリメトプリムと組み合わせて使用されることが多い.

独自性

3-アミノ-4-クロロ-N-ドデシルベンゼンスルホンアミドは、ドデシル鎖の存在など、特定の構造的特徴を持つため、独自です。この鎖は、溶解性や生物学的標的との相互作用に影響を与える可能性があります。 これは、研究と潜在的な治療的用途に貴重な化合物となります.

類似化合物との比較

Similar Compounds

Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.

Uniqueness

3-amino-4-chloro-N-dodecylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a dodecyl chain, which can influence its solubility and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。